5-[(4-fluorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Overview
Description
5-[(4-fluorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenoxy group and a methoxyphenyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 5-[(4-fluorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 4-fluorophenol with chloromethyl methyl ether to form 4-fluorophenoxymethyl chloride. This intermediate is then reacted with 4-methoxybenzonitrile in the presence of a base, such as sodium hydride, to form the desired oxadiazole compound. The reaction conditions often involve heating the mixture to facilitate the formation of the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-[(4-fluorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydroxylated or hydrogenated derivatives.
Scientific Research Applications
Biology: It has been investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator. Studies have shown that oxadiazole derivatives can exhibit antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific biological pathways. Its unique structure allows for interactions with various molecular targets, making it a valuable candidate for drug discovery.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological target and the context of its application.
Comparison with Similar Compounds
5-[(4-fluorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
4-[(4-fluorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole: This compound has a similar structure but with a different substitution pattern on the oxadiazole ring.
5-[(4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole: The presence of a chlorine atom instead of a fluorine atom can lead to different chemical and biological properties.
5-[(4-fluorophenoxy)methyl]-3-(4-hydroxyphenyl)-1,2,4-oxadiazole: The substitution of a methoxy group with a hydroxyl group can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-[(4-fluorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-20-13-6-2-11(3-7-13)16-18-15(22-19-16)10-21-14-8-4-12(17)5-9-14/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLBLQDIFUDQQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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